Bisobrin lactate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The preparation of bisobrin lactate involves several synthetic routes and reaction conditions. One common method includes the esterification of bisobrin with lactic acid under controlled conditions. The process typically involves:
Esterification: Bisobrin is reacted with lactic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Purification: The resulting this compound is purified through recrystallization or chromatography techniques to achieve high purity.
Industrial production methods may involve large-scale esterification processes, followed by purification steps to ensure the compound meets pharmaceutical-grade standards .
化学反应分析
Bisobrin lactate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding lactone derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of bisobrin alcohol derivatives.
科学研究应用
Bisobrin lactate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other bioactive compounds.
作用机制
The mechanism of action of bisobrin lactate involves its interaction with the thrombolytic system. It promotes thrombolysis by enhancing the activity of plasminogen activators, leading to the conversion of plasminogen to plasmin, which subsequently breaks down fibrin clots. This process helps in the dissolution of blood clots and prevents the formation of new clots . Additionally, this compound may modulate inflammatory responses by influencing lactate metabolism and signaling pathways .
相似化合物的比较
Bisobrin lactate can be compared with other thrombolytic agents such as:
Alteplase: A recombinant tissue plasminogen activator used in the treatment of acute ischemic stroke and myocardial infarction.
Reteplase: Another recombinant tissue plasminogen activator with a longer half-life than alteplase.
Tenecteplase: A genetically modified variant of alteplase with increased fibrin specificity and resistance to plasminogen activator inhibitor-1.
This compound is unique due to its dual role in promoting thrombolysis and modulating inflammatory responses, making it a promising candidate for further research and development in thrombolytic therapy .
属性
CAS 编号 |
24233-80-5 |
---|---|
分子式 |
C32H48N2O10 |
分子量 |
620.7 g/mol |
IUPAC 名称 |
(1S)-1-[4-[(1R)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]butyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline;2-hydroxypropanoic acid |
InChI |
InChI=1S/C26H36N2O4.2C3H6O3/c1-29-23-13-17-9-11-27-21(19(17)15-25(23)31-3)7-5-6-8-22-20-16-26(32-4)24(30-2)14-18(20)10-12-28-22;2*1-2(4)3(5)6/h13-16,21-22,27-28H,5-12H2,1-4H3;2*2,4H,1H3,(H,5,6)/t21-,22+;; |
InChI 键 |
IDVAETAVFSWBDA-WANFXGKWSA-N |
手性 SMILES |
CC(C(=O)O)O.CC(C(=O)O)O.COC1=C(C=C2[C@H](NCCC2=C1)CCCC[C@H]3C4=CC(=C(C=C4CCN3)OC)OC)OC |
规范 SMILES |
CC(C(=O)O)O.CC(C(=O)O)O.COC1=C(C=C2C(NCCC2=C1)CCCCC3C4=CC(=C(C=C4CCN3)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。